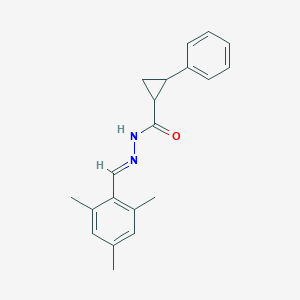![molecular formula C19H21IN2O B5755208 N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5755208.png)
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of energy homeostasis in cells, and its activation has been shown to have beneficial effects in a variety of disease states, including metabolic disorders, cancer, and cardiovascular disease.
作用机制
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea activates AMPK by binding to the γ subunit of the enzyme, causing a conformational change that results in activation of the kinase domain. This activation leads to phosphorylation of downstream targets that regulate cellular metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
Activation of AMPK by N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to have a variety of biochemical and physiological effects. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to increase glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
实验室实验的优点和局限性
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has several advantages for lab experiments, including its specificity for AMPK activation, its ability to cross the blood-brain barrier, and its stability in vivo. However, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea also has limitations, including its complexity of synthesis, its potential for off-target effects, and its lack of clinical data.
未来方向
For research on N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea include further studies on its mechanism of action, identification of new targets of AMPK activation, and development of more potent and selective activators of AMPK. Additionally, clinical trials are needed to determine the safety and efficacy of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea in humans, and to investigate its potential as a therapeutic agent for metabolic disorders, cancer, and cardiovascular disease.
合成方法
The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea involves a multistep process that begins with the reaction of 4-iodoaniline with 1-(3-isopropenylphenyl)ethanone to form an intermediate product. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. The synthesis of N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is a complex process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied in preclinical models of disease, and its activation of AMPK has been shown to have beneficial effects in a variety of disease states. In metabolic disorders, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to improve glucose uptake and insulin sensitivity, reduce liver fat accumulation, and improve mitochondrial function. In cancer, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to inhibit cell growth and induce apoptosis in cancer cells, and to enhance the efficacy of chemotherapy. In cardiovascular disease, N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been shown to reduce inflammation and improve cardiac function.
属性
IUPAC Name |
1-(4-iodophenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c1-13(2)14-6-5-7-15(12-14)19(3,4)22-18(23)21-17-10-8-16(20)9-11-17/h5-12H,1H2,2-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOLALADHXTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5755147.png)
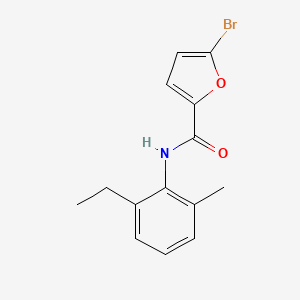

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5755173.png)

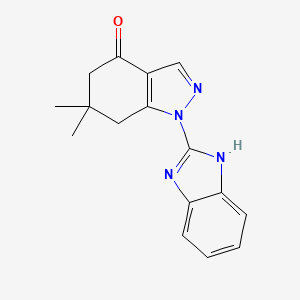
![(4-{[2-(ethylamino)pyrimidin-5-yl]methyl}piperazin-1-yl)acetic acid](/img/structure/B5755191.png)
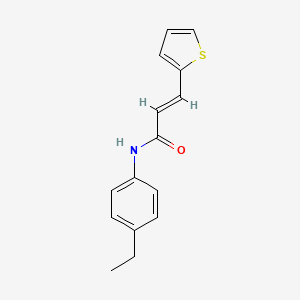
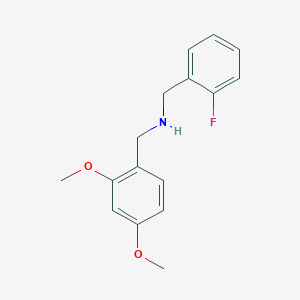
![methyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5755214.png)
